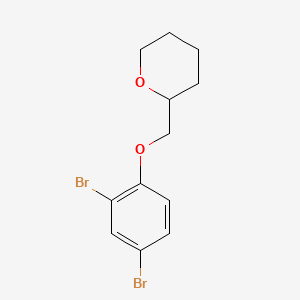

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,4-dibromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZIDIBXMQILDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682176 | |

| Record name | 2-[(2,4-Dibromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-15-8 | |

| Record name | 2H-Pyran, 2-[(2,4-dibromophenoxy)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,4-Dibromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological activities based on the known pharmacology of related pyran and brominated phenoxy ether derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated ether containing a dibromophenoxy moiety linked to a tetrahydropyran ring. The presence of the electron-withdrawing bromine atoms on the phenyl ring and the flexible tetrahydropyran structure suggests potential for interesting chemical reactivity and biological activity. While specific data for this compound is scarce in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including some with anticancer and antimicrobial properties. This guide aims to fill the knowledge gap by providing a detailed theoretical and comparative analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Br₂O₂ | [1][2][3] |

| Molecular Weight | 350.05 g/mol | [1][2][3] |

| CAS Number | 1257665-15-8 | [1][2][3] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); sparingly soluble in water. | Inferred from similar compounds[4][5][6] |

| Purity (Typical) | ≥96% | [1] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9][10][11] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 2,4-dibromophenol (2,4-dibromophenoxide) would act as the nucleophile, attacking 2-(bromomethyl)tetrahydro-2H-pyran.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general guideline based on the Williamson ether synthesis and may require optimization.

Materials:

-

2,4-Dibromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Bromomethyl)tetrahydro-2H-pyran

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,4-dibromophenoxide.

-

-

Ether Synthesis:

-

To the solution of the alkoxide, add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the dibromophenyl ring, the methylene protons of the -CH₂-O- bridge, and the protons of the tetrahydropyran ring. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the tetrahydropyran ring would appear in the upfield region (δ 1.5-4.0 ppm).

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons (some of which would be split by bromine), the carbons of the tetrahydropyran ring, and the methylene bridge carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (350.05 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key diagnostic feature.[12][13]

Potential Biological Activities and Signaling Pathways

There is no direct experimental evidence for the biological activity of this compound. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.

Inferred Biological Activities

-

Anticancer Activity: Many pyran derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[14][15][16] Additionally, polybrominated diphenyl ethers isolated from marine organisms have shown significant cytotoxicity.[17] The combination of the pyran moiety and the dibromophenoxy group in the target molecule suggests that it may possess anticancer properties.

-

Antimicrobial Activity: The tetrahydropyran scaffold is found in some antibacterial and antifungal agents.[18][19][20][21][22] The lipophilic nature of the dibromophenyl group could facilitate membrane disruption in microorganisms, suggesting potential antimicrobial activity.

-

Neuroprotective Effects: Certain pyran-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[23]

Hypothetical Signaling Pathway

Based on the known mechanisms of some anticancer pyran derivatives, a hypothetical signaling pathway for this compound could involve the induction of apoptosis through the modulation of key regulatory proteins.

Caption: A hypothetical apoptotic signaling pathway for the target compound.

Conclusion

While this compound remains a largely uncharacterized molecule, this technical guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and a rationale for exploring its potential biological activities. The information presented herein is intended to stimulate further research into this and related compounds, which may hold promise for the development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. This compound (1257665-15-8) for sale [vulcanchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]

- 5. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-Bromophenoxy)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the absence of published experimental data for this specific molecule, this guide presents a detailed, predicted methodology for its synthesis and characterization. The structural analysis is based on established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers working with similar chemical entities. This document includes a proposed synthetic protocol, predicted analytical data (¹H NMR, ¹³C NMR, IR, and MS), and visual workflows to facilitate understanding and replication.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its combination of a brominated aromatic ring and a tetrahydropyran moiety. The dibromophenoxy group is a common feature in various biologically active compounds, while the tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. A definitive structural elucidation is paramount for its potential applications. This guide outlines a systematic approach to its synthesis and structural verification.

Proposed Synthesis

A reliable and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, 2,4-dibromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 2-(chloromethyl)tetrahydro-2H-pyran.

Reaction Scheme:

Caption: Proposed Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol

-

Preparation of the Phenoxide: To a stirred solution of 2,4-dibromophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,4-dibromophenoxide.

-

Nucleophilic Substitution: To the resulting solution, add 2-(chloromethyl)tetrahydro-2H-pyran (1.05 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

Caption: Workflow for Structure Elucidation.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent chemical moieties.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄Br₂O₂ |

| Molecular Weight | 350.05 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), insoluble in water |

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H (H-3) |

| ~7.30 | dd | 1H | Ar-H (H-5) |

| ~6.90 | d | 1H | Ar-H (H-6) |

| ~4.10 - 4.00 | m | 1H | O-CH₂ (pyran H-6a) |

| ~4.05 | dd | 1H | O-CH₂-Ar (one proton) |

| ~3.95 | dd | 1H | O-CH₂-Ar (one proton) |

| ~3.60 - 3.50 | m | 1H | O-CH₂ (pyran H-6e) |

| ~3.65 - 3.55 | m | 1H | CH-O (pyran H-2) |

| ~1.90 - 1.50 | m | 6H | CH₂ (pyran H-3, H-4, H-5) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | Ar-C (C-1) |

| ~133.0 | Ar-C (C-3) |

| ~130.0 | Ar-C (C-5) |

| ~115.0 | Ar-C (C-6) |

| ~114.0 | Ar-C (C-4) |

| ~112.0 | Ar-C (C-2) |

| ~78.0 | O-CH₂ (pyran C-6) |

| ~72.0 | O-CH₂-Ar |

| ~68.0 | CH-O (pyran C-2) |

| ~30.0 | CH₂ (pyran C-4) |

| ~25.5 | CH₂ (pyran C-5) |

| ~23.0 | CH₂ (pyran C-3) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Strong | Aliphatic C-H stretch |

| 1550-1600 | Medium-Strong | Aromatic C=C stretch |

| 1240-1260 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1150 | Strong | Aliphatic C-O-C stretch (ether) |

| 550-650 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 352 | 50 | [M+2]⁺ (with ⁸¹Br₂) |

| 350 | 100 | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 348 | 50 | [M-2]⁺ (with ⁷⁹Br₂) |

| 251/253 | High | [M - C₅H₉O]⁺ |

| 85 | High | [C₅H₉O]⁺ (tetrahydropyranylmethyl cation) |

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The primary fragmentation would likely involve the cleavage of the ether bond.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed Williamson ether synthesis is a high-yield and reliable method for its preparation. The detailed predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The logical workflows and structured data presentation are designed to aid researchers, scientists, and drug development professionals in their work with this and related molecular structures. Future experimental validation of this data will be a valuable contribution to the field.

Technical Guide: Spectroscopic and Synthetic Overview of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established chemical principles and analogous structures. Furthermore, a robust and detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related compounds, potentially for applications in drug discovery and development.

Introduction

This compound is a halogenated aromatic ether containing a tetrahydropyran moiety. The presence of the dibrominated phenol group suggests potential for various chemical transformations, making it an interesting building block in medicinal chemistry and materials science. The tetrahydropyran ring is a common feature in many natural products and pharmacologically active compounds, often influencing solubility, metabolic stability, and receptor binding. This guide outlines the predicted spectroscopic characteristics and a reliable synthetic route to facilitate further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.65 | d | 1H | Ar-H (H6) |

| 7.35 | dd | 1H | Ar-H (H5) |

| 6.90 | d | 1H | Ar-H (H3) |

| 4.10 - 4.00 | m | 1H | O-CH₂ (pyran) |

| 3.95 - 3.85 | m | 1H | O-CH (pyran) |

| 3.60 - 3.50 | m | 1H | O-CH₂ (pyran) |

| 3.45 - 3.35 | m | 2H | Ar-O-CH₂ |

| 1.90 - 1.50 | m | 6H | CH₂ (pyran) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| 154.0 | Ar-C (C1) |

| 135.0 | Ar-C (C6) |

| 132.0 | Ar-C (C5) |

| 115.0 | Ar-C (C3) |

| 114.0 | Ar-C (C4) |

| 112.0 | Ar-C (C2) |

| 78.0 | O-CH (pyran) |

| 70.0 | Ar-O-CH₂ |

| 62.0 | O-CH₂ (pyran) |

| 30.0 | CH₂ (pyran) |

| 25.0 | CH₂ (pyran) |

| 22.0 | CH₂ (pyran) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1580 - 1450 | Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 1100 - 1000 | Strong | C-O-C stretch (aliphatic ether) |

| 850 - 750 | Strong | C-H bend (aromatic, out-of-plane) |

| 700 - 550 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Intensities

| m/z | Relative Intensity (%) | Assignment |

| 350/352/354 | 50/100/50 | [M]⁺ (Isotopic pattern for 2 Br) |

| 251/253/255 | 30/60/30 | [M - C₅H₉O]⁺ |

| 85 | 90 | [C₅H₉O]⁺ |

Proposed Synthesis

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2,4-dibromophenol with 2-(bromomethyl)tetrahydro-2H-pyran.

Experimental Protocol

Materials:

-

2,4-Dibromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(Bromomethyl)tetrahydro-2H-pyran

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,4-dibromophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of the target compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and a detailed synthetic protocol for this compound. The provided information is intended to be a foundational resource for researchers, enabling them to synthesize, characterize, and explore the potential applications of this novel compound. The experimental protocol is based on a well-established and reliable synthetic methodology, and the predicted spectroscopic data should serve as a useful reference for the characterization of the synthesized product. Further experimental validation is encouraged to confirm these predictions.

Technical Guide: 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran (CAS 1257665-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information for the compound with CAS number 1257665-15-8, identified as 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. While a comprehensive in-depth guide with detailed experimental protocols and signaling pathways is not feasible due to the limited publicly available research on this specific molecule, this document consolidates the existing data on its properties and commercial availability.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is based on information provided by various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1257665-15-8 | N/A |

| IUPAC Name | 2-((2,4-dibromophenoxy)methyl)oxane | N/A |

| Molecular Formula | C12H14Br2O2 | [1] |

| Molecular Weight | 350.05 g/mol | [1] |

| Appearance | Not specified | N/A |

| Purity | Typically ≥95% (Varies by supplier) | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Density | Not specified | N/A |

Potential Applications and Research Context

Information regarding the specific biological activity and mechanism of action for this compound is not available in the reviewed scientific literature. However, some suppliers categorize this compound under "Protein Degrader Building Blocks." This suggests a potential utility in the synthesis of molecules for targeted protein degradation, a rapidly growing area in drug discovery.

The core structure combines a dibromophenoxy group with a tetrahydropyran (oxane) moiety. Both of these structural motifs are found in various biologically active molecules.

-

Bromophenols: Naturally occurring and synthetic bromophenols have demonstrated a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects.

-

Tetrahydropyrans: The tetrahydropyran ring is a common scaffold in many natural products and pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding.

It is important to note that these are general characteristics of related compound classes, and specific experimental validation is required to determine the biological profile of CAS 1257665-15-8.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the public domain. General synthetic routes to tetrahydropyran derivatives often involve methods such as:

-

Intramolecular Williamson ether synthesis from a suitable diol precursor.

-

Prins cyclization reactions.

-

Ring-closing metathesis.

However, without specific literature, a definitive and validated experimental protocol for this compound cannot be provided.

Signaling Pathways and Mechanism of Action

As of the date of this guide, there are no published studies that elucidate the signaling pathways or specific molecular targets of this compound. Therefore, the creation of a signaling pathway diagram as requested is not possible.

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the identified suppliers. It is recommended to contact the suppliers directly for the most current information on purity, availability, and pricing.

| Supplier | Location | Purity |

| Activate Scientific | UK | Not Specified |

| Combi-Blocks, Inc. | USA | Not Specified |

| Matrix Scientific | USA | Not Specified |

| Novachemistry | UK | Not Specified |

| Shanghai Nianxing Industrial Co., Ltd. | China | ≥96.0% |

| Dayang Chem (Hangzhou) Co., Ltd. | China | ≥98.0% |

Conclusion and Future Directions

This compound (CAS 1257665-15-8) is a commercially available chemical entity with potential applications as a building block in medicinal chemistry, particularly in the field of targeted protein degradation. However, a significant gap exists in the scientific literature regarding its synthesis, specific biological activities, and mechanism of action.

For researchers and drug development professionals, this presents an opportunity for novel investigation. Future research could focus on:

-

Development and optimization of a synthetic route for this compound.

-

Screening for biological activity in various disease models, guided by the "protein degrader building block" classification.

-

Elucidation of its molecular targets and mechanism of action if biological activity is identified.

This technical guide will be updated as more information becomes publicly available.

Visualization

Due to the lack of experimental data on workflows or signaling pathways involving CAS 1257665-15-8, no diagrams can be generated at this time.

References

Technical Guide: Physicochemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

An In-depth Analysis of Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran, a halogenated ether with potential applications in organic synthesis and drug discovery. This document outlines the theoretical calculation of its molecular weight, presents a standardized experimental protocol for its determination, and offers visualizations to clarify the underlying principles and workflows.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physicochemical property, essential for reaction stoichiometry, analytical characterization, and pharmacological assessment. The molecular weight of this compound is determined by its elemental composition.

The molecular formula for this compound is C12H14Br2O2.[1][2] Based on this, the calculated molecular weight is approximately 350.05 g/mol .[1] The elemental composition and their respective contributions to the total molecular weight are detailed in Table 1.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 350.050 |

Table 1: Elemental Composition and Molecular Weight of C12H14Br2O2

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Objective: To experimentally verify the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

ESI-TOF Mass Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration of 1 µg/mL.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

-

Set the ion source to positive or negative ion mode. For this compound, positive ion mode is often suitable.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

-

The instrument will measure the time it takes for ions to travel through a flight tube, which is proportional to their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In positive ion mode, this may be the protonated molecule [M+H]+ or an adduct with other cations (e.g., [M+Na]+).

-

The mass of the molecular ion is used to calculate the experimental molecular weight of the neutral compound.

-

Compare the experimentally determined molecular weight with the theoretical value.

-

Visualizations

Visual diagrams are provided below to illustrate key logical and experimental workflows.

Figure 1: Logical diagram illustrating the calculation of molecular weight from elemental composition.

Figure 2: Experimental workflow for molecular weight determination using ESI-TOF Mass Spectrometry.

References

Uncharted Territory: The Mechanistic Void of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for the compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Despite its availability from chemical suppliers, no peer-reviewed studies detailing its specific biochemical interactions, cellular effects, or pharmacological activity have been published to date.

This technical overview aims to transparently address the current state of knowledge regarding this molecule. While a detailed guide on its core mechanism is not possible due to the absence of primary research, this document will summarize the available information and provide context based on its structural components.

Chemical Identity and Commercial Availability

This compound is a known chemical entity with the following properties:

| Property | Value |

| CAS Number | 1257665-15-8[1][2][3] |

| Molecular Formula | C12H14Br2O2[1][2][3] |

| Molecular Weight | 350.05 g/mol [3] |

The compound is available from various chemical suppliers, where it is sometimes categorized as a "Protein Degrader Building Block"[2]. This classification suggests a potential utility as a chemical intermediate in the synthesis of larger, more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins. However, this categorization describes a potential application rather than an intrinsic biological activity of the compound itself.

Context from Related Structural Motifs

In the absence of direct data, a brief examination of its constituent chemical motifs—the tetrahydropyran ring and the dibromophenoxy group—can provide a broad, albeit speculative, context. It is critical to emphasize that the biological activities of these related structures cannot be directly extrapolated to the compound .

The Tetrahydropyran Scaffold

The tetrahydropyran ring is a common heterocyclic scaffold found in a multitude of natural products and synthetic compounds with diverse biological activities. Derivatives of pyran have been explored for a wide range of therapeutic applications, including:

-

Anticancer Activity: Certain pyran derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[4]

-

Antimicrobial Properties: The pyran nucleus is a feature of some compounds with antibacterial and antifungal effects.[5][6]

-

Anti-inflammatory Effects: Various pyran-containing molecules have demonstrated anti-inflammatory potential.[7]

The specific biological role of the tetrahydropyran moiety is heavily influenced by the nature and stereochemistry of its substituents.

The Dibromophenoxy Moiety

The 2,4-dibromophenoxy group is a component of various polybrominated diphenyl ethers (PBDEs). While many synthetic PBDEs are known for their use as flame retardants and their environmental persistence, naturally occurring brominated diphenyl ethers have been isolated from marine organisms, particularly sponges of the genus Dysidea.[8][9] Some of these natural products have demonstrated significant biological activity:

-

Antibacterial Activity: For example, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from the sponge Dysidea granulosa, exhibited potent, broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Cytotoxicity: Other related polyhalogenated diphenyl ethers have shown cytotoxic effects against various cancer cell lines.[10]

Future Directions and Conclusion

The current body of scientific knowledge lacks the necessary data to construct a detailed profile of the mechanism of action for this compound. Its classification as a potential building block for protein degraders hints at a possible direction of its use in chemical synthesis, but its intrinsic biological effects remain uninvestigated.

To elucidate its mechanism of action, a systematic experimental approach would be required. This would involve a series of in vitro and cell-based assays, starting with broad phenotypic screening to identify any potential biological activity (e.g., cytotoxicity, antimicrobial effects). Positive hits would then necessitate more focused studies to identify specific molecular targets and signaling pathways.

Until such research is conducted and published, any discussion of the mechanism of action of this compound would be purely speculative. Therefore, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The scientific community awaits foundational research to characterize this molecule and determine if it holds any therapeutic or biological potential.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (1257665-15-8) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drs.nio.res.in [drs.nio.res.in]

- 9. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

An In-Depth Technical Guide on the Predicted Biological Activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The compound this compound is a halogenated heterocyclic ether with the molecular formula C12H14Br2O2[1]. Its structure combines a tetrahydropyran ring, a common scaffold in medicinal chemistry, with a dibrominated phenoxy group. While this specific molecule has not been extensively studied, its structural components suggest a potential for a range of biological activities. Pyran derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5]. Similarly, brominated diphenyl ethers, which share the dibromophenoxy moiety, have demonstrated antimicrobial, cytotoxic, and enzyme-inhibiting activities[6]. This guide will synthesize the available information on these related classes of compounds to build a predictive profile for this compound.

Predicted Biological Activities and Quantitative Data

Based on the activities of analogous compounds, this compound is predicted to exhibit antibacterial, anticancer, and anti-inflammatory activities. The following tables summarize quantitative data from studies on structurally related molecules.

Predicted Antibacterial Activity

The presence of the dibromophenoxy group is a key indicator of potential antibacterial efficacy. For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, a related brominated diphenyl ether, has shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7].

Table 1: Antibacterial Activity of a Structurally Related Brominated Diphenyl Ether

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117 - 2.5 | [7] |

| 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5 - 2.0 | [7] |

MIC: Minimum Inhibitory Concentration

Predicted Anticancer Activity

Derivatives of tetrahydropyran have been investigated for their cytotoxic effects against various cancer cell lines[3][8]. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression[8].

Table 2: Anticancer Activity of Related Tetrahydropyran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydro-4H-pyran | 4d | HCT-116 (Colon) | 75.1 | [8] |

| Tetrahydro-4H-pyran | 4k | HCT-116 (Colon) | 85.88 | [8] |

| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole | 8h | NIH3T3 | 0.0746 | [9] |

IC50: Half-maximal inhibitory concentration

Predicted Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by modulating the production of cytokines[4].

Table 3: Anti-inflammatory Activity of a Tetrahydropyran Derivative

| Compound | Assay | Effect | Reference |

| cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl | Carrageenan-induced paw edema | Reduction in edema | [4] |

| Capsaicin-induced ear edema | Reduction in edema | [4] | |

| Cytokine levels (in vivo) | Decrease in TNF-α and IL-1β, Increase in IL-10 | [4] | |

| Cytokine levels (in vitro, RAW 264.7 cells) | Reduction in TNF-α and IL-6 | [4] |

Detailed Experimental Protocols

The following are generalized experimental protocols for assessing the predicted biological activities, based on methodologies used for related compounds.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability[3].

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment[3].

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Cytokine Measurement by ELISA

This protocol outlines the measurement of pro- and anti-inflammatory cytokines from cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).

-

The plate is washed, and the collected supernatants and standards are added.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the predicted biological activities.

Caption: Workflow for MIC determination.

Caption: Predicted anti-inflammatory mechanism.

Caption: Apoptosis induction pathway.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran: A Review of Available Data

An extensive search of scientific literature and chemical databases reveals a significant gap in the publicly available research on the in vitro biological activities of the specific compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. While the pyran scaffold is a common motif in a wide range of biologically active molecules, including some with demonstrated anticancer, antimicrobial, and anti-inflammatory properties, specific experimental data for this particular dibrominated derivative is not present in the reviewed literature.

Currently, information on this compound is predominantly limited to its chemical identity and commercial availability from various suppliers. Key identifying information that has been collated is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1257665-15-8 | [1][2][3] |

| Molecular Formula | C12H14Br2O2 | [1][2][3] |

| Molecular Weight | 350.05 g/mol | [3] |

| Purity | ≥96% | [2] |

| Product Family | Protein Degrader Building Blocks | [2] |

The broader class of pyran derivatives has been the subject of numerous in vitro studies, demonstrating a wide range of biological effects. For instance, various 4H-pyran derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and antiproliferative activities against cancer cell lines such as HCT-116.[4] Some of these studies have explored the underlying mechanisms of action, including the inhibition of critical enzymes like Cyclin-Dependent Kinase 2 (CDK2) and the induction of apoptosis.[5] However, it is crucial to note that these findings are for the general class of pyrans and cannot be directly extrapolated to this compound without specific experimental validation.

Due to the absence of published in vitro studies for the target compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The necessary prerequisite for creating such a technical document is the existence of primary research literature detailing the investigation of this compound's biological effects in a laboratory setting.

Future research efforts would be necessary to elucidate the potential in vitro activities of this compound. Such studies would typically involve a series of standard assays, as outlined in the hypothetical workflow below.

Hypothetical Experimental Workflow for In Vitro Evaluation

Should research on this compound be undertaken, a typical workflow to assess its biological activity would involve several key stages. A generalized workflow for such an investigation is depicted below.

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.

This document will be updated as and when in vitro data for this compound becomes available in the public domain. Currently, researchers and drug development professionals interested in this specific molecule would need to conduct their own in vitro studies to determine its biological properties.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (1257665-15-8) for sale [vulcanchem.com]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assays Using 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide crucial insights into a substance's ability to induce cell death, a desirable trait for anti-cancer agents, or to identify potential toxicity for other therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of the novel compound, 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran.

While direct cytotoxic data for this compound is not extensively available in current literature, its structural similarity to polyhalogenated diphenyl ethers and pyran derivatives suggests potential biological activity. Related pyran-based compounds have demonstrated a range of biological activities, including anticancer and antibacterial effects. Therefore, a comprehensive cytotoxic evaluation of this compound is warranted.

These protocols are designed to be adaptable for various cancer cell lines and primary cells, enabling a thorough investigation of the compound's cytotoxic profile. A multi-parametric approach is recommended, utilizing assays that probe different cellular mechanisms of toxicity.

Compound Information

-

Compound Name: this compound

-

Molecular Weight: 350.046 g/mol [2]

-

Structure:

(Note: A placeholder for the chemical structure image is used here. In a real document, the actual 2D structure would be depicted.)

Overview of Cytotoxicity Assays

A variety of in vitro assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. A combination of assays is recommended for a comprehensive assessment.

-

Metabolic Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[4]

-

Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[4][5]

-

Apoptosis Assays (e.g., Annexin V/PI Staining): These assays detect specific markers of programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.[4]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][7]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]

Annexin V-FITC/PI Apoptosis Assay

This protocol detects apoptosis by flow cytometry.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the hypothetical results.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment (MTT Assay)

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 25.3 ± 2.1 |

| A549 | Lung Cancer | 38.7 ± 3.5 |

| HeLa | Cervical Cancer | 19.8 ± 1.9 |

| HCT116 | Colon Cancer | 31.2 ± 2.8 |

Table 2: Hypothetical Percentage of Cytotoxicity Induced by this compound (LDH Assay)

| Concentration (µM) | % Cytotoxicity in MCF-7 cells (24h) | % Cytotoxicity in MCF-7 cells (48h) |

| 1 | 5.2 ± 0.8 | 10.1 ± 1.2 |

| 10 | 22.6 ± 2.5 | 45.3 ± 3.9 |

| 25 | 48.9 ± 4.1 | 78.6 ± 5.4 |

| 50 | 85.1 ± 6.7 | 92.3 ± 4.8 |

Table 3: Hypothetical Apoptosis Analysis in MCF-7 cells Treated with this compound for 48h (Flow Cytometry)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| 10 µM Compound | 65.8 ± 3.2 | 18.4 ± 1.9 | 12.3 ± 1.1 | 3.5 ± 0.4 |

| 25 µM Compound | 30.1 ± 2.8 | 45.7 ± 3.5 | 20.6 ± 2.0 | 3.6 ± 0.5 |

| 50 µM Compound | 8.9 ± 1.1 | 58.2 ± 4.1 | 28.3 ± 2.7 | 4.6 ± 0.6 |

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a test compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the activities of similar compounds, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potential as a therapeutic agent or identify any associated toxicities. The hypothetical data and pathway diagrams serve as a guide for experimental design and data interpretation in the investigation of this and other novel chemical entities. Further studies are warranted to elucidate the precise mechanisms of action and to validate these findings in more complex biological systems.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 3. This compound (1257665-15-8) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound containing a dibromophenoxy group linked to a tetrahydropyran ring.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, its classification as a potential "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1] Compounds with similar structural motifs, such as polybrominated diphenyl ethers and pyran derivatives, have demonstrated a range of biological effects, including antimicrobial and anticancer activities.[3][4][5][6][7][8][9]

These application notes provide a comprehensive, albeit hypothetical, experimental protocol for the initial characterization of this compound in a cell culture setting. The described workflows are based on standard methodologies for evaluating the cytotoxic and potential signaling pathway-modulating effects of novel chemical entities.

Chemical Properties

| Property | Value |

| CAS Number | 1257665-15-8 |

| Molecular Formula | C12H14Br2O2 |

| Molecular Weight | 350.05 g/mol |

| Purity | ≥96% |

| Storage | Room temperature |

Experimental Protocols

1. Preparation of Stock Solution

A critical first step for in vitro studies is the preparation of a high-concentration stock solution of the test compound, which can then be diluted to the desired final concentrations in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Maintenance

The choice of cell line will depend on the specific research question. For a general initial screening, a common cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, NIH-3T3) are recommended to assess both efficacy and general cytotoxicity.

Materials:

-

Selected mammalian cell line(s)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks in a humidified incubator.

-

Passage the cells upon reaching 80-90% confluency. To do this, aspirate the old medium, wash the cells with PBS, and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells seeded in a 96-well plate

-

Stock solution of this compound

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentrations should cover a broad range (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 0 (Control) | 100 | 100 | 100 |

| 0.1 | 98 ± 4 | 95 ± 5 | 92 ± 6 |

| 1 | 92 ± 5 | 85 ± 6 | 78 ± 7 |

| 10 | 65 ± 7 | 45 ± 8 | 30 ± 5 |

| 50 | 30 ± 6 | 15 ± 4 | 5 ± 2 |

| 100 | 10 ± 3 | 2 ± 1 | 1 ± 1 |

| IC50 (µM) | ~25 | ~8 | ~5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound (1257665-15-8) for sale [vulcanchem.com]

- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drs.nio.res.in [drs.nio.res.in]

- 6. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a versatile building block in organic synthesis, primarily utilized in the construction of complex molecules for drug discovery and development. Its chemical structure, featuring a dibrominated phenyl ring coupled to a tetrahydropyran (THP) moiety, offers multiple reaction sites for the strategic assembly of novel compounds. The presence of two bromine atoms on the aromatic ring makes it an ideal scaffold for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities. This building block is frequently classified as a "Protein Degrader Building Block," indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a connecting linker, allows for rational design and synthesis. This compound serves as a valuable precursor for the linker or warhead component of PROTACs.

Physicochemical Properties

| Property | Value |

| CAS Number | 1257665-15-8 |

| Molecular Formula | C₁₂H₁₄Br₂O₂ |

| Molecular Weight | 350.05 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥96% |

Application in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs, where the dibromophenoxy moiety can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a linker which is subsequently connected to an E3 ligase ligand, or for the direct coupling of a warhead that targets a protein of interest. The tetrahydropyran (THP) group can serve as a stable, non-reactive component of the linker, influencing the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a double Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The reaction conditions can be optimized for different boronic acids and desired outcomes (mono- or di-substitution).

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 4.0 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture, or Dioxane/Water 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.2 equiv for di-substitution), and the base (e.g., K₂CO₃, 4.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure di-substituted product.

Quantitative Data (Representative Yields for Suzuki Coupling of Dibromoarenes):

The following table provides representative yields for Suzuki-Miyaura coupling reactions of various dibromoaryl compounds, which can be used as a reference for optimizing the reaction with this compound. Actual yields will vary depending on the specific boronic acid and reaction conditions used.

| Entry | Dibromoarene | Arylboronic Acid | Product | Yield (%) |

| 1 | 1,4-Dibromobenzene | Phenylboronic acid | 1,4-Diphenylbenzene | >95 |

| 2 | 2,5-Dibromothiophene | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)thiophene | 96 |

| 3 | 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 99 |

| 4 | 3,6-Dibromocarbazole | 4-Fluorophenylboronic acid | 3,6-Bis(4-fluorophenyl)carbazole | 85 |

Signaling Pathways and Biological Relevance

Compounds synthesized using this compound as a building block are often designed to modulate specific cellular signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. As precursors to PROTACs, the final products can be engineered to target and degrade key proteins within these pathways. For example, a PROTAC designed to degrade a specific kinase can inhibit a signaling cascade that promotes cancer cell proliferation.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex organic molecules, particularly in the rapidly evolving field of targeted protein degradation. Its utility in constructing PROTACs provides a powerful tool for researchers in medicinal chemistry and drug development to create novel therapeutics for a wide range of diseases. The provided protocols and data serve as a guide for the effective application of this versatile compound in the laboratory.

Application of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Cancer Research: A Review of Related Structural Motifs

Introduction